2-Propenylphenol

Description

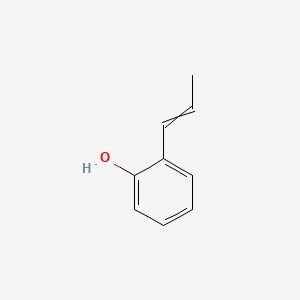

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGXZPQWZJUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871163 | |

| Record name | 2-Propenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Propenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6380-21-8 | |

| Record name | 2-(1-Propenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(prop-1-enyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Propenylphenol (CAS 6380-21-8): Characterization, Synthesis, and Applications for Research Professionals

Executive Summary

2-Propenylphenol (CAS 6380-21-8) is a substituted phenolic compound that presents a valuable scaffold for synthetic chemistry and drug discovery. As an isomer of the more common chavicol (4-propenylphenol) and 2-allylphenol, its distinct ortho-propenyl substitution offers unique steric and electronic properties that can be exploited in the design of novel molecules. This guide provides an in-depth characterization of this compound, including its physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol, and an overview of its potential applications in medicinal chemistry. The methodologies are presented with a focus on experimental rationale, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles.

Physicochemical and Computed Properties

This compound is a colorless to yellow viscous liquid under standard conditions.[1][2] Its properties make it suitable for a range of organic reactions, serving as a versatile building block. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(prop-1-en-1-yl)phenol | [2] |

| CAS Number | 6380-21-8 | [2] |

| EC Number | 228-961-3 | |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [1] |

| Physical Description | Colorless viscous liquid | [1] |

| Boiling Point | 230-231 °C | |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.578 | |

| SMILES | CC=CC1=CC=CC=C1O | [2] |

| InChI Key | WHGXZPQWZJUGEP-UHFFFAOYSA-N | [2] |

Comprehensive Structural Characterization

Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research or development. This section outlines the expected spectroscopic signatures and a validated chromatographic method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from analogous structures like 2-propylphenol.[3][4] Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR (Predicted):

-

δ ~7.1-7.3 ppm (m, 2H): Aromatic protons ortho and para to the propenyl group.

-

δ ~6.8-7.0 ppm (m, 2H): Aromatic protons meta to the propenyl group.

-

δ ~6.6 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring. The coupling to the other vinylic proton and the methyl group will result in a doublet of quartets.

-

δ ~6.1 ppm (dq, 1H): Vinylic proton adjacent to the methyl group.

-

δ ~5.0-5.5 ppm (s, 1H): Broad singlet corresponding to the phenolic hydroxyl proton. This peak is exchangeable with D₂O.

-

δ ~1.9 ppm (dd, 3H): Doublet of doublets for the methyl protons, coupled to the two vinylic protons.

¹³C NMR (Predicted):

-

δ ~153 ppm: Phenolic carbon (C-OH).

-

δ ~130-135 ppm: Vinylic carbons and the aromatic carbon attached to the propenyl group.

-

δ ~115-128 ppm: Remaining aromatic carbons.

-

δ ~18 ppm: Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

-

~3550-3200 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group, broadened due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): C-H stretching from the aromatic and vinylic protons.

-

~1650 cm⁻¹ (weak): C=C stretching of the propenyl group.

-

~1600 & 1450 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.

-

~1200 cm⁻¹ (strong): C-O stretching of the phenol.

-

~965 cm⁻¹ (strong): Out-of-plane C-H bending, indicative of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely produce:

-

Molecular Ion (M⁺) peak at m/z = 134: Corresponding to the molecular weight of the compound.[1][2]

-

Key Fragment at m/z = 119 ([M-CH₃]⁺): Loss of a methyl radical, a common fragmentation pathway.

-

Other Fragments: Resulting from cleavage of the propenyl chain and rearrangements of the aromatic ring.

Analytical Purity Assessment: Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile phenolic compounds. The following protocol is a self-validating system for the routine analysis of this compound.

Experimental Protocol: GC-FID Purity Assay

-

Instrumentation and Columns:

-

An Agilent 8890 GC system (or equivalent) equipped with an FID.

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

-

Reagents and Standards:

-

Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent. Create a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) for linearity checks.

-

-

GC-FID Parameters:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed for concentration).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

FID Gas Flows: H₂ at 30 mL/min, Air at 400 mL/min, Makeup (He) at 25 mL/min.

-

-

Data Analysis and Validation:

-

Identification: The retention time of the main peak in the sample should match that of a reference standard.

-

Purity Calculation: Purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.

-

System Suitability: Before sample analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

-

Sources

An In-depth Technical Guide to the Synthesis of 2-(1-Propenyl)phenol: Pathways, Mechanisms, and Stereocontrol

Introduction

2-(1-Propenyl)phenol, a valuable phenolic compound, serves as a critical building block and synthesis intermediate for a range of advanced organic molecules and polymeric materials.[1] Its structure, featuring a propenyl group ortho to a hydroxyl group on a benzene ring, allows for diverse chemical transformations. The molecule exists as two geometric isomers, (E) and (Z), and the selective synthesis of each is often crucial for specific applications in materials science and drug development. The primary synthetic challenge lies not in the assembly of its atomic framework, but in the precise control over the position and geometry of the carbon-carbon double bond in the side chain.

This guide provides a comprehensive overview of the most robust and field-proven synthetic pathway to 2-(1-propenyl)phenol. It delves into the mechanistic underpinnings of each reaction step, explains the causality behind experimental choices, and presents detailed protocols for the synthesis of both (E) and (Z) isomers, with a focus on catalyst-driven stereoselectivity.

Core Synthesis Strategy: A Sequential Rearrangement-Isomerization Approach

The most reliable and widely adopted method for synthesizing 2-(1-propenyl)phenol is a two-stage process. This strategy begins with the synthesis of a key intermediate, 2-allylphenol, which is then isomerized to the desired product. This approach offers excellent control and predictability.

Caption: Mechanism of the Claisen Rearrangement.

Experimental Protocol: Synthesis of 2-Allylphenol [2]1. Reaction Setup: Place the purified allyl phenyl ether in a flask equipped for distillation. 2. Thermal Rearrangement: Heat the ether to its boiling point (approx. 192 °C) and maintain a gentle reflux. The rearrangement typically occurs at temperatures between 200-250 °C. 3. Monitoring: The reaction can be monitored by TLC or GC-MS to track the disappearance of the starting material and the appearance of the product. 4. Purification: The resulting 2-allylphenol can be purified by vacuum distillation. An acid-base extraction can also be employed to separate the phenolic product from any non-acidic impurities. [2] Expert Insights:

-

The Claisen rearrangement is a concerted pericyclic reaction, meaning all bond-breaking and bond-forming occur in a single step through a highly ordered transition state. [3][4]* The reaction is generally exothermic. [4]* Solvent effects are significant; polar, hydrogen-bonding solvents can accelerate the reaction rate. [3]

Part 2: Stereoselective Isomerization of 2-Allylphenol

With the key intermediate, 2-allylphenol, in hand, the final and most critical step is the isomerization of the terminal allyl double bond (C=C between C2' and C3' of the side chain) to the internal, thermodynamically more stable propenyl form (C=C between C1' and C2'). This transformation is where stereochemical control is exerted through the strategic selection of transition metal catalysts.

Catalyst-Driven Stereoselectivity

The choice of catalyst is paramount as it dictates whether the (E)- or (Z)-isomer of 2-(1-propenyl)phenol is formed preferentially. Ruthenium and Palladium complexes are the most effective and well-documented catalysts for this purpose.

Caption: Catalyst selection determines the stereochemical outcome.

Synthesis of (Z)-2-(1-Propenyl)phenol

High selectivity for the (Z)-isomer is achieved using a specific Ruthenium catalyst system. Research has shown that Ru(cod)(cot) (cod = cycloocta-1,5-diene, cot = cycloocta-1,3,5-triene) in the presence of a trialkylphosphine ligand, such as triethylphosphine (PEt₃), is exceptionally effective. [5] Experimental Protocol: (Z)-Selective Isomerization [5]1. Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under Argon), charge a Schlenk flask with Ru(cod)(cot) and the desired phosphine ligand (e.g., 10 equivalents of PEt₃). 2. Reaction: Add a nonpolar solvent such as hexane, followed by the substrate, 2-allylphenol. 3. Conditions: Stir the reaction mixture at room temperature (e.g., 20 °C) for the required time (e.g., 6-24 hours). 4. Monitoring and Work-up: Monitor the reaction progress by GC or ¹H NMR. Upon completion, the catalyst can be removed by passing the solution through a short plug of silica gel, and the solvent evaporated to yield the product with high (Z)-selectivity.

Mechanistic Insights:

-

The phenolic hydroxyl group is crucial for this reaction; its coordination to the metal center is believed to facilitate the catalytic cycle. The analogous substrate 1-allyl-2-methoxybenzene does not undergo isomerization under these conditions. [5]* The choice of phosphine ligand and solvent significantly impacts both the reaction rate and selectivity. Nonpolar solvents like hexane or benzene provide the best results for high (Z)-selectivity. [5]

Synthesis of (E)-2-(1-Propenyl)phenol

Conversely, the (E)-isomer is preferentially formed using different catalyst systems, most notably certain palladium and other ruthenium complexes. Catalysts such as bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂] or dihydridotetrakis(triphenylphosphine)ruthenium(II) [RuH₂(PPh₃)₄] have been shown to yield the (E)-propenylphenol as the major product. [5][6][7] Experimental Protocol: (E)-Selective Isomerization [7]1. Reaction Setup: In a suitable flask, dissolve 2-allylphenol in a solvent like boiling benzene. 2. Catalyst Addition: Add a catalytic amount of PdCl₂(PhCN)₂. 3. Reaction: Reflux the mixture, monitoring the isomerization by GC or TLC. 4. Work-up: After the reaction is complete, cool the mixture, filter to remove the catalyst, and remove the solvent under reduced pressure to obtain the crude product, which is predominantly the (E)-isomer. Further purification can be achieved via chromatography or distillation.

Mechanistic Considerations:

-

The mechanism for palladium-catalyzed isomerization is thought to proceed through the formation of an intermediate π-allyl(hydrido)palladium complex. [7]* The kinetics of this reaction can be complex, with the product itself (2-propenylphenol) potentially influencing the concentration of the active catalyst through chelation with the palladium center. [6][8]

Comparative Data on Isomerization Catalysts

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (E:Z) | Reference |

| Ru(cod)(cot) / 10 PEt₃ | Hexane | 20 | 6 | 92 | 2:98 | [5] |

| RuH₂(PPh₃)₄ | - | - | - | - | 92:8 | [5] |

| RuH₂(CO)(PPh₃)₃ | - | - | - | - | 93:7 | [5] |

| PdCl₂(PhCN)₂ | Benzene | Reflux | - | Quantitative | Predominantly E | [7] |

Alternative Synthetic Approaches

While the rearrangement-isomerization pathway is the most established, other modern synthetic methods could theoretically be employed to construct 2-(1-propenyl)phenol, though they are less commonly reported for this specific target.

-

Wittig Reaction: This method would involve the reaction of salicylaldehyde with an ethylidene phosphonium ylide (prepared from ethyltriphenylphosphonium bromide and a strong base). [9][10]This provides a direct route to the carbon skeleton but may present challenges in controlling the E/Z stereoselectivity, which is highly dependent on the stability of the ylide and reaction conditions. [11]* Heck Reaction: A palladium-catalyzed Heck reaction could couple an ortho-functionalized phenol (e.g., 2-iodophenol) with propene. [12][13]This cross-coupling reaction is powerful for forming C-C bonds but would require optimization of catalysts, ligands, and bases to achieve high yields and regioselectivity.

Conclusion

The synthesis of 2-(1-propenyl)phenol is most effectively and controllably achieved through a two-stage process involving the Claisen rearrangement of allyl phenyl ether to 2-allylphenol, followed by a catalyst-driven isomerization. This guide underscores the power of modern organometallic catalysis, where the rational selection of a specific transition metal complex and its associated ligands allows for precise control over the geometric isomerism of the final product. For researchers and drug development professionals, mastering this pathway provides reliable access to either the (Z)- or (E)-isomer of 2-(1-propenyl)phenol, opening avenues for the development of novel molecules and materials with tailored properties.

References

-

Title: Claisen rearrangement - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Allyl phenyl ether - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol Source: J-STAGE URL: [Link]

-

Title: The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement Source: Journal of Chemical Education URL: [Link]

-

Title: An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. Source: BYJU'S URL: [Link]

-

Title: 2-(1-Propenyl)phenol, (E)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst Source: ResearchGate URL: [Link]

-

Title: Reactions of Ethers- Claisen Rearrangement Source: Chemistry LibreTexts URL: [Link]

-

Title: The homogeneous catalysed isomerization of 2-allylphenol and of (Z)-2-propenylphenol in the presence of a palladium catalyst Source: CSIRO Publishing URL: [Link]

-

Title: Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Exploring this compound: Synthesis Intermediate for Advanced Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Allylphenol and Propenylphenol Biosynthesis and C9/C9′ Deoxygenation Roadmap Source: Taylor & Francis Online URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. connectsci.au [connectsci.au]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Isomers and Nomenclature of 2-Propenylphenol

Introduction

Propenylphenols are a class of organic compounds characterized by a phenol ring substituted with a propenyl group. These compounds and their isomers are of significant interest to researchers in drug development, polymer science, and materials science due to their versatile chemical functionalities. The position of the propenyl group on the aromatic ring, the location of the double bond within the propenyl chain, and the stereochemistry of that double bond give rise to a variety of isomers, each with unique physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the nomenclature, synthesis, characterization, and applications of the primary isomers of 2-propenylphenol, with a particular focus on the ortho, meta, and para substituted variants.

Nomenclature and Isomerism of Propenylphenols

The systematic nomenclature and the various forms of isomerism in propenylphenols are crucial for unambiguous communication in research and development. The molecular formula for propenylphenol is C₉H₁₀O.

Positional Isomerism

The primary source of isomerism in propenylphenols is the position of the propenyl group on the phenol ring. This gives rise to three positional isomers:

-

This compound (ortho-propenylphenol)

-

3-Propenylphenol (meta-propenylphenol)

-

4-Propenylphenol (para-propenylphenol)

Side-Chain Isomerism

Further isomerism exists within the three-carbon side chain. The position of the double bond differentiates two types of isomers:

-

Propen-1-ylphenols: The double bond is between the first and second carbon of the side chain (C=C-C). These are often referred to as "propenylphenols."

-

Propen-2-ylphenols (Allylphenols): The double bond is between the second and third carbon of the side chain (C-C=C). A common example is 4-(prop-2-en-1-yl)phenol, also known as chavicol[1].

Geometric Isomerism

For the propen-1-ylphenols, the presence of a double bond in the side chain allows for geometric isomerism, designated as E/Z or cis/trans:

-

(E)-propenylphenol (trans-propenylphenol): The substituents on the double bond are on opposite sides.

-

(Z)-propenylphenol (cis-propenylphenol): The substituents on the double bond are on the same side.

The various isomers of propenylphenol are summarized in the diagram below.

Caption: Types of Isomerism in Propenylphenols

Synthesis of Propenylphenol Isomers

The synthesis of specific propenylphenol isomers requires regioselective control. The following sections detail established protocols for the synthesis of ortho, meta, and para-propenylphenols.

Synthesis of this compound (ortho-isomer)

The synthesis of this compound is typically achieved through a two-step process involving the Williamson ether synthesis followed by a Claisen rearrangement and subsequent isomerization.

This reaction forms the precursor for the Claisen rearrangement. Phenol is deprotonated with a base to form sodium phenoxide, which then acts as a nucleophile to attack allyl bromide.

-

Protocol:

-

Dissolve sodium hydroxide (1.0 eq) in a minimal amount of water and add to a solution of phenol (1.0 eq) in a suitable solvent like ethanol.

-

Stir the mixture at room temperature for 30 minutes to form sodium phenoxide.

-

Add allyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture, and remove the solvent under reduced pressure.

-

Extract the product with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield allyl phenyl ether.

-

The Claisen rearrangement is a[2][2]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism. Heating allyl phenyl ether leads to the formation of 2-allylphenol. The reaction is highly regioselective for the ortho position.

-

Protocol:

-

Place the purified allyl phenyl ether in a round-bottom flask equipped with a reflux condenser.

-

Heat the ether to a high temperature (typically 200-250 °C) in an oil bath.

-

Maintain the temperature for 3-4 hours.

-

Cool the reaction mixture and purify the resulting 2-allylphenol by vacuum distillation or column chromatography.

-

The final step is the isomerization of the allyl group to the more thermodynamically stable propenyl group. This is typically achieved using a transition metal catalyst.

-

Protocol:

-

Dissolve 2-allylphenol in a suitable solvent such as benzene or toluene.

-

Add a catalytic amount of a palladium complex, such as bis(benzonitrile)dichloropalladium(II).

-

Reflux the mixture for several hours, monitoring the progress by GC-MS.

-

Upon completion, cool the reaction, filter off the catalyst, and remove the solvent.

-

Purify the resulting this compound (a mixture of E and Z isomers) by column chromatography.

-

The overall synthetic pathway for this compound is illustrated below.

Caption: Synthesis of this compound

Synthesis of 3-Propenylphenol (meta-isomer)

The synthesis of the meta-isomer is less straightforward due to the ortho-para directing nature of the hydroxyl group. A common approach is to use a starting material where the meta position is activated or to introduce the propenyl group via a different reaction, such as a Wittig reaction on 3-hydroxybenzaldehyde.

-

Protocol (Wittig Reaction):

-

Prepare the Wittig reagent by reacting (ethyl)triphenylphosphonium bromide with a strong base like potassium bis(trimethylsilyl)amide in an anhydrous solvent (e.g., THF) at 0 °C.

-

To the resulting ylide, add a solution of 3-hydroxybenzaldehyde dropwise at 0 °C.

-

Allow the reaction to stir for 1 hour at 0 °C.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-(1-propenyl)phenol[3].

-

Synthesis of 4-Propenylphenol (para-isomer)

The para-isomer can be synthesized through various methods, including the isomerization of its naturally occurring allyl isomer, chavicol (4-allylphenol).

-

Protocol (Isomerization of Chavicol):

-

Dissolve chavicol in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash with water, and dry.

-

Purify the resulting 4-propenylphenol (anol) by recrystallization or column chromatography.

-

Characterization of Propenylphenol Isomers

The unambiguous identification of propenylphenol isomers relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The position of the propenyl group on the aromatic ring significantly influences the chemical shifts and splitting patterns of the aromatic protons. The ortho-isomer will show a more complex aromatic region due to the proximity of the substituents. The vinyl protons of the propenyl group typically appear in the range of 5.0-6.5 ppm. The coupling constants between the vinyl protons can distinguish between E and Z isomers.

-

¹³C NMR: The chemical shifts of the aromatic carbons are indicative of the substitution pattern. The ortho-isomer will have a different set of aromatic carbon signals compared to the meta and para isomers. The carbons of the propenyl side chain will also have characteristic chemical shifts.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) of propenylphenols typically shows a prominent molecular ion peak (M⁺) at m/z 134. The fragmentation patterns can help distinguish between isomers. For example, chavicol (4-allylphenol) may show a characteristic loss of a C₃H₅ radical to give a fragment at m/z 93, corresponding to the hydroxyphenyl cation. The fragmentation of the propen-1-yl isomers may differ. A proposed fragmentation pathway for chavicol is shown below[2].

Caption: Simplified MS Fragmentation of Chavicol

Infrared (IR) Spectroscopy:

All isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹. The C=C stretching of the propenyl group will appear around 1640-1680 cm⁻¹. Out-of-plane C-H bending bands in the 700-900 cm⁻¹ region can help distinguish the substitution pattern on the aromatic ring.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying propenylphenol isomers.

-

HPLC Protocol:

-

Column: A reversed-phase C18 column or a phenyl-hexyl column for enhanced separation of aromatic isomers.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength around 270-280 nm.

-

Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

-

-

GC Protocol:

-

Column: A capillary column with a polar stationary phase (e.g., a wax column) is often suitable for separating phenolic isomers.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 250 °C) to ensure the elution of all isomers.

-

Detection: Flame ionization detector (FID) or mass spectrometry (MS).

-

Applications in Research and Drug Development

The propenylphenol scaffold is present in numerous natural products and has been explored for various applications.

-

Chavicol (4-allylphenol): Found in betel leaf, it exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. It is a subject of research for its potential therapeutic applications.

-

Anol (4-propenylphenol): This isomer is an intermediate in the synthesis of some polymers and has been investigated for its estrogenic activity.

-

Derivatives in Drug Discovery: The phenolic hydroxyl and the propenyl double bond are amenable to further chemical modification, making propenylphenols valuable starting materials for the synthesis of more complex molecules with potential pharmacological activity. For instance, the antioxidant and antilipase activities of methyl chavicol have been studied[4].

Safety and Handling

Propenylphenols, like other phenolic compounds, should be handled with care.

-

Hazards: They can be skin and eye irritants. Inhalation of vapors should be avoided. Some isomers may have specific toxicological properties. For example, methyl chavicol is suspected of causing genetic defects and cancer[5].

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents. Keep containers tightly closed.

Conclusion

The isomers of this compound represent a fascinating and important class of compounds for researchers in chemistry and the life sciences. A thorough understanding of their nomenclature, isomerism, and synthetic routes is essential for their effective utilization. The analytical techniques described in this guide provide the necessary tools for their separation and characterization, paving the way for further exploration of their properties and applications in drug development, materials science, and beyond.

References

-

PrepChem. (n.d.). Synthesis of (1) 3-(1-Propenyl)phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Scheme S1: Proposed ESI-MS/MS fragmentation pathway for Chavicol (1) and Hydroxychavicol (2). Retrieved from [Link]

-

Peking University. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylchavicol. Retrieved from [Link]

-

Ganbold, M., et al. (2020). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. ResearchGate. Retrieved from [Link]

-

Santos, J. C., et al. (2018). Methyl Chavicol and Its Synthetic Analogue as Possible Antioxidant and Antilipase Agents Based on the In Vitro and In Silico Assays. Oxidative Medicine and Cellular Longevity, 2018, 8153786. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Chavicol – Knowledge and References. Retrieved from [Link]

-

EduCAPES. (2024). methyl chavicol. Retrieved from [Link]

-

National Institutes of Health. (2022). Hydroxychavicol as a potential anticancer agent (Review). Retrieved from [Link]

-

The Good Scents Company. (n.d.). chavicol, 501-92-8. Retrieved from [Link]

Sources

The Architecture of Aroma: A Technical Guide to the Natural Sources and Occurrence of Propenylphenols

Introduction: The Aromatic Architects of the Plant Kingdom

Propenylphenols are a class of phenylpropanoid secondary metabolites that form the aromatic backbone of many well-known spices and herbs.[1] Their characteristic scents and bioactive properties have made them targets of interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for these valuable compounds, offering field-proven insights into their scientific landscape.

Propenylphenols are structurally defined by a phenol ring with a propenyl side chain. This seemingly simple molecular architecture gives rise to a diverse array of compounds with significant biological activities. This guide will delve into the major propenylphenols, their prevalence in the plant kingdom, the intricate biochemical pathways that construct them, and the experimental workflows used to isolate and identify them.

Part 1: Natural Occurrence and Distribution

Propenylphenols are widespread throughout the plant kingdom, often accumulating in essential oils.[1] Their presence is not merely for human sensory pleasure; they play crucial roles in plant defense against herbivores and pathogens. The concentration and specific type of propenylphenol can vary significantly between plant species, and even between different cultivars or geographical locations of the same species.

Key Propenylphenols and Their Botanical Sources

The most well-characterized propenylphenols include anethole, isoeugenol, safrole, and chavicol, along with myristicin and elemicin. Their primary botanical sources are rich in essential oils, making them readily extractable.

-

Anethole: The characteristic sweet, licorice-like aroma of anise and fennel is due to anethole. It exists as two geometric isomers, trans-anethole and cis-anethole, with the trans-isomer being the more abundant and commercially preferred form.

-

Isoeugenol: This compound possesses a spicy, clove-like scent and is found in various essential oils. It is an isomer of eugenol, a related allylphenol.[2]

-

Safrole: A key component of sassafras oil, safrole has a distinct "sweet-shop" aroma.[3] Its use in food has been restricted due to safety concerns.

-

Chavicol (and its methyl ether, Estragole): Chavicol and its methylated form, estragole, are isomers of anethole and possess an anise-like scent. They are found in a variety of herbs.

-

Myristicin and Elemicin: These compounds are notable constituents of nutmeg and mace, contributing to their characteristic aroma and psychoactive properties.[4]

Quantitative Analysis of Propenylphenols in Natural Sources

The concentration of propenylphenols in their natural sources can be substantial, often making them the major component of the essential oil. The following table summarizes quantitative data from various studies.

| Propenylphenol | Plant Source | Plant Part | Concentration in Essential Oil (%) | Analytical Method | Reference(s) |

| trans-Anethole | Pimpinella anisum (Anise) | Fruits/Seeds | 76.9 - 93.9 | GC-MS | [5][6] |

| trans-Anethole | Foeniculum vulgare (Fennel) | Seeds | ~70-80 | GC-MS | [7] |

| Isoeugenol | Syzygium aromaticum (Clove) | Buds | 0.02 - 1.9 | GC-MS | [8][9] |

| Safrole | Sassafras albidum (Sassafras) | Root Bark | 70 - 95 | GC-MS, LC | [2][7][10][11] |

| Methyl Chavicol (Estragole) | Ocimum basilicum (Basil) | Leaves | 5.57 - 52.4 | GC-MS | [3][12][13] |

| Myristicin | Myristica fragrans (Nutmeg) | Seeds | 0.5 - 12.4 | GC-MS | [4] |

| Elemicin | Myristica fragrans (Nutmeg) | Seeds | 0.3 - 4.6 | GC-MS | [4] |

Part 2: The Biosynthetic Blueprint of Propenylphenols

The journey from primary metabolites to complex propenylphenols is a testament to the elegance of plant biochemistry. The core pathway is the phenylpropanoid pathway , which branches from the shikimate pathway .[14]

From Shikimate to Phenylpropanoid Precursors

The biosynthesis begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), converts L-phenylalanine to p-coumaroyl-CoA. This molecule is a central branch point for the biosynthesis of a vast array of phenolic compounds, including flavonoids and monolignols.[14]

The Divergence to Allylphenols and Propenylphenols

The formation of the characteristic C6-C3 skeleton of propenylphenols involves further enzymatic modifications, including reductions and methylations. A critical divergence in the pathway determines whether an allylphenol (double bond at C8-C9) or a propenylphenol (double bond at C7-C8) is formed.[15]

This key step is catalyzed by a class of NADPH-dependent reductases. For example, Eugenol Synthase (EGS) acts on the intermediate coniferyl acetate to produce the allylphenol eugenol.[2][15] In contrast, the closely related enzyme Isoeugenol Synthase (IGS) also uses coniferyl acetate as a substrate but catalyzes the formation of the propenylphenol isoeugenol.[2][15] This subtle yet profound difference in enzyme function dictates the final isomeric structure of the side chain.

Similarly, the biosynthesis of anethole involves the action of t-anol/isoeugenol synthase (AIS) on coumaryl acetate to form t-anol, the direct precursor to anethole.[3][16]

The final step in the formation of many common propenylphenols, such as anethole and methylisoeugenol, is the methylation of the hydroxyl group on the phenol ring. This reaction is catalyzed by specific O-methyltransferases (OMTs). For instance, t-anol/isoeugenol O-methyltransferase (AIMT) facilitates the methylation of t-anol to anethole and isoeugenol to methylisoeugenol.[3][16]

Protocol 2: Analysis of Propenylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like propenylphenols in essential oils. [13][17][18] Methodology:

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration. [18] * If quantitative analysis is required, add an internal standard to the sample.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used. [18] * Carrier Gas: Helium is commonly used as the carrier gas. [18] * Injection: Use a split or splitless injection mode depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-280°C). [18][19] * Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is standard for creating fragment ions. [18] * Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Mode: Full scan mode is used for qualitative analysis to obtain the mass spectrum of each eluting compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. [18]

-

-

-

Data Analysis:

-

Identification:

-

Compare the retention time and mass spectrum of each peak with those of authentic standards.

-

Match the mass spectra against a spectral library (e.g., NIST, Wiley) for tentative identification. [18] * Quantification:

-

Generate a calibration curve using a series of standard solutions of known concentrations.

-

Calculate the concentration of each propenylphenol in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

-

Conclusion

The study of propenylphenols offers a fascinating intersection of botany, chemistry, and pharmacology. From their origins in the intricate biosynthetic pathways of plants to their isolation and analysis in the laboratory, these aromatic compounds continue to be a rich source of scientific inquiry. This guide has provided a technical framework for understanding the natural sources, biosynthesis, and analytical methodologies associated with propenylphenols. It is our hope that this information will serve as a valuable resource for researchers and professionals, empowering further innovation in the fields of natural product chemistry, drug development, and beyond.

References

-

Agilent Technologies. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Agilent. [Link]

-

Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology, 149(1), 384–394. [Link]

-

Selles, A., Khelil, L., & Chibane, M. (2020). Chemical composition, in-vitro antibacterial and antioxidant activities of Syzygium aromaticum essential oil. Journal of Applied Pharmaceutical Science, 10(7), 77-83. [Link]

-

Joshi, R. K. (2014). Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India. Ancient science of life, 33(3), 151–156. [Link]

-

doTERRA. (n.d.). Part 3: Distillation Methods—Steam Distillation. doTERRA Essential Oils. [Link]

-

Louie, G. V., Koeduka, T., Bowman, M. E., Baiga, T. J., Noel, J. P., & Pichersky, E. (2007). Structure and reaction mechanism of basil eugenol synthase. PLoS ONE, 2(10), e993. [Link]

-

SciTePress. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). In Proceedings of the 2nd International Conference of Essential Oil Indonesia. [Link]

-

Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences of the United States of America, 103(26), 10128–10133. [Link]

-

Koeduka, T., Fridman, E., Gang, D. R., Vassão, D. G., Jackson, B. L., Kish, C. M., Orlova, I., Spassova, S. M., Lewis, N. G., Noel, J. P., Baiga, T. J., Dudareva, N., & Pichersky, E. (2009). Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain. Plant Physiology, 149(1), 384–394. [Link]

-

Shojaii, A., & Fard, M. A. (2012). Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum. ISRN pharmaceutics, 2012, 510795. [Link]

-

Wesołowska, A., Kosecka, D., & Jadczak, D. (2012). Essential oil composition of three sweet basil (Ocimum basilicum L.) cultivars. Herba Polonica, 58(4), 5-13. [Link]

-

Musso, L., D'Angelo, V., Afram, K., Tavazzi, S., & Gnavi, G. (2015). Sassafras oils as precursors for the production of synthetic drugs: Profiling via MEKC-UVD. Forensic science international, 257, 308–314. [Link]

-

Orav, A., Raal, A., & Arak, E. (2008). Essential oil composition of Pimpinella anisum L. fruits from various European countries. Natural product research, 22(3), 227–232. [Link]

-

ResearchGate. (n.d.). Proposed biochemical pathway for the synthesis of eugenol and isoeugenol from phenylalanine and hypothetical reaction mechanisms for EGS1 and IGS1. ResearchGate. [Link]

-

Wikipedia. (2023, September 22). Isoeugenol synthase. In Wikipedia. [Link]

-

Davin, L. B., & Lewis, N. G. (2022). Allylphenol and Propenylphenol Biosynthesis and C9/C9′ Deoxygenation Roadmap. CRC Press. [Link]

-

Saibi, S. (2012). Essential Oil Composition of Pimpinella anisum from Algeria. American Journal of Chemistry, 2(6), 401-404. [Link]

-

ResearchGate. (n.d.). Enzymes involved in the biosynthesis of phenylpropanoid-derived.... ResearchGate. [Link]

-

Juhász, K., & Kurucz, R. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Toxins, 14(7), 461. [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular plant, 3(1), 2–20. [Link]

-

ResearchGate. (n.d.). Graphical representation of in vitro antioxidant activity of elemicin.... ResearchGate. [Link]

-

ResearchGate. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. [Link]

-

Henry, P. M. (1976). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, (2), 113-116. [Link]

-

Wikipedia. (2024, January 15). Naturally occurring phenols. In Wikipedia. [Link]

-

Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20. [Link]

-

ResearchGate. (n.d.). Constituents of aromatic plants: Elemicin. ResearchGate. [Link]

-

Asif, M. (2020). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis. Journal of King Saud University-Science, 32(1), 295-300. [Link]

-

Sharma, A., Shahzad, B., Kumar, V., Kohli, S. K., Sidhu, G. P. S., Bali, A. S., Handa, N., Kapoor, D., Bhardwaj, R., & Zheng, B. (2019). Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. Molecules (Basel, Switzerland), 24(13), 2452. [Link]

-

Bone, R. A., & Zilioli, D. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. Journal of the American Society for Mass Spectrometry, 8(7), 747-754. [Link]

-

MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences, 381, 01015. [Link]

-

Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu. [Link]

-

Ferreira, D., & Slade, D. (2002). Oligomeric proanthocyanidins: naturally occurring O-heterocycles. Natural Product Reports, 19(5), 517-541. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. pnas.org [pnas.org]

- 3. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. matec-conferences.org [matec-conferences.org]

- 12. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain [agris.fao.org]

- 13. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 14. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scitepress.org [scitepress.org]

- 18. vipsen.vn [vipsen.vn]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Biological Activity of Substituted Phenols

Abstract

Substituted phenols represent a vast and versatile class of chemical compounds, encompassing thousands of natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Their foundational structure, a hydroxyl group attached to a benzene ring, is a key determinant of their function, particularly their antioxidant properties.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activities of these compounds. We will explore the critical structure-activity relationships (SAR) that govern their function, delve into the primary mechanisms of action—including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects—and provide detailed, field-proven protocols for their systematic evaluation.[2][5][6] By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this document serves as a practical and authoritative resource for unlocking the therapeutic potential of substituted phenols.

The Foundation: Understanding Substituted Phenols

Phenolic compounds are secondary metabolites found ubiquitously in plants and are also synthetically produced for various industrial and pharmaceutical applications.[1][2][7] Their defining feature is a hydroxyl (-OH) group directly bonded to an aromatic ring. The term "substituted" refers to the presence of one or more additional functional groups attached to this ring. These substituents dramatically alter the molecule's physicochemical properties—such as its redox potential, lipophilicity, and steric profile—thereby fine-tuning its biological effects.

The diverse activities attributed to substituted phenols include:

-

Antioxidant: Neutralizing harmful free radicals.[3]

-

Anti-inflammatory: Modulating inflammatory pathways and inhibiting key enzymes.[5][8][9]

-

Antimicrobial: Exerting bactericidal or fungicidal effects.[10][11][12]

-

Anticancer: Inducing cytotoxicity and apoptosis in tumor cells.[13][14]

Understanding how to methodically investigate these properties is the first step toward harnessing their potential for therapeutic development.

The Core Principles: Structure-Activity Relationships (SAR)

The biological activity of a substituted phenol is not random; it is dictated by its chemical structure. The interplay between the phenolic hydroxyl group and its substituents determines the compound's efficacy and mechanism of action. A thorough understanding of SAR is crucial for interpreting experimental data and for the rational design of novel, potent derivatives.[15]

Key SAR Determinants:

-

The Phenolic Hydroxyl Group: This is the primary functional group responsible for the antioxidant activity of phenols. It can donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical in the process.[3][16][17] The stability of this radical, which prevents it from initiating new radical chain reactions, is paramount.

-

Nature and Position of Substituents:

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and alkyl (-CH₃) when positioned at the ortho or para positions relative to the hydroxyl group, increase the electron density on the ring. This stabilizes the resulting phenoxyl radical through resonance, making the initial hydrogen donation more favorable and thus enhancing antioxidant activity.[4][18]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or acetyl (-COCH₃) destabilize the phenoxyl radical and suppress reactivity.[18]

-

Number of Hydroxyl Groups: Generally, an increased number of hydroxyl groups, particularly in an ortho or para arrangement (e.g., catechols, hydroquinones), leads to higher antioxidant activity due to enhanced radical stabilization.[4][19]

-

-

Lipophilicity: The overall hydrophobicity of the molecule, often quantified as log P, influences its ability to cross biological membranes. For antimicrobial activity, an optimal alkyl chain length can increase membrane disruption and potency, but excessive length may decrease solubility and bioavailability.[20][21][22]

-

Steric Hindrance: Bulky substituents near the hydroxyl group can influence its accessibility and reactivity. In some cases, steric hindrance can enhance the stability of the phenoxyl radical, thereby increasing antioxidant potential.[23] However, it can also impede interaction with a target enzyme's active site.

The following diagram illustrates the key principles governing the structure-activity relationships of substituted phenols.

Caption: Key factors influencing the biological activity of substituted phenols.

Mechanisms of Biological Action

Antioxidant Activity

The primary antioxidant action of phenols involves the neutralization of reactive oxygen species (ROS) and other free radicals.[24] This occurs mainly through two pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively quenching it.

-

Phenol-OH + R• → Phenol-O• + RH

-

-

Single Electron Transfer - Sequential Proton Loss (SET-SPL): The phenol first transfers an electron to the radical, forming a radical cation, which then loses a proton. This mechanism is favored in polar solvents.[3]

Additionally, some phenolic structures, particularly those with adjacent hydroxyl groups (catechols), can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[3][16] This prevents them from participating in the Fenton reaction, a major source of highly damaging hydroxyl radicals in biological systems.

The diagram below outlines these antioxidant defense mechanisms.

Caption: Primary mechanisms of antioxidant activity for phenolic compounds.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Phenolic compounds can mitigate inflammation through several mechanisms:

-

Enzyme Inhibition: They can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for producing prostaglandins and leukotrienes.[5][25]

-

Signaling Pathway Modulation: Many phenols can suppress the activation of key transcription factors involved in the inflammatory response, most notably Nuclear Factor-kappa B (NF-κB).[5][26] By inhibiting NF-κB, they downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators.[5]

Antimicrobial Activity

The antimicrobial properties of substituted phenols are well-documented.[1] Their efficacy depends on their ability to target microbial cells. Mechanisms include:

-

Membrane Disruption: Lipophilic phenols can partition into the bacterial cytoplasmic membrane, increasing its permeability and disrupting its integrity, leading to the leakage of essential cellular components.[10][20]

-

Enzyme Inhibition: The phenolic hydroxyl group can bind to microbial enzymes, particularly those with sulfhydryl groups in their active sites, leading to their inactivation.[21]

-

Inhibition of Virulence Factors: Some phenols can interfere with bacterial toxin production and biofilm formation.[21]

Cytotoxic and Anticancer Activity

While phenols protect healthy cells via antioxidant effects, they can exert cytotoxic effects on cancer cells. This dual role is a key area of research.[27] Mechanisms include:

-

Induction of Apoptosis: Phenols can trigger programmed cell death (apoptosis) in cancer cells by activating caspase enzymes, often mediated by the loss of mitochondrial membrane potential.[13][23]

-

Generation of ROS: Paradoxically, in the pro-oxidant cellular environment of some tumors, certain phenols can generate ROS rather than scavenge them, leading to oxidative stress and cell death.[27]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints in the cell cycle.[13]

A Practical Guide to Investigation: Experimental Workflows & Protocols

A multi-tiered approach is essential for a comprehensive evaluation of a substituted phenol's biological activity. The process should begin with simple, rapid chemical assays for initial screening and progress to more complex and biologically relevant cell-based models.

The following diagram provides a general workflow for this investigative process.

Caption: General workflow for assessing the biological activity of phenols.

Tier 1: In Vitro Chemical Assays for Antioxidant Capacity

These assays are rapid, cost-effective, and ideal for initial screening.[28] They measure a compound's ability to scavenge synthetic radicals or reduce metal ions. It is crucial to use multiple assays, as they reflect different antioxidant mechanisms.[29][30]

| Assay | Principle | Measurement |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, bleaching its purple color.[28][31] | Decrease in absorbance at ~517 nm. |

| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), reducing its blue-green color. | Decrease in absorbance at ~734 nm. |

| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, creating an intense blue color. | Increase in absorbance at ~593 nm. |

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Causality: This protocol is a self-validating system for assessing a compound's intrinsic radical scavenging ability. The use of a stable radical (DPPH) provides a consistent benchmark. Including a known standard (Trolox or Ascorbic Acid) is essential for validating assay performance and for relative quantification.

-

Materials:

-

DPPH (FW: 394.32 g/mol )

-

Methanol (or Ethanol)

-

Test compounds (substituted phenols)

-

Positive control (e.g., Trolox, Ascorbic Acid)

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive. The solution should have a deep violet color with an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Samples: Prepare a stock solution of each substituted phenol in methanol (e.g., at 1 mg/mL or 10 mM). Create a series of dilutions from this stock to test a range of concentrations (e.g., 1 to 200 µg/mL). Prepare the positive control in the same manner.

-

Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of your test compound dilutions (or positive control) to the corresponding wells. c. For the blank (control) well, add 100 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The hydrogen/electron donation from the phenol to the DPPH radical takes time to reach completion.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the DPPH solution without the test compound.

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Data Analysis: Plot the % Scavenging against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

-

Tier 2: Cell-Based Cytotoxicity Assays

-

Causality: Before testing for functional effects like anti-inflammatory or antimicrobial activity, it is imperative to determine the concentration range at which the compound is not cytotoxic. If a compound kills the cells, any observed reduction in inflammation or microbial growth could be a false positive due to general toxicity rather than a specific biological effect. This step ensures the trustworthiness of subsequent functional data.

Protocol: Resazurin Reduction Assay for Cell Viability

-

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active (i.e., viable) cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence indicates a reduction in cell viability or cytotoxicity.[13]

-

Materials:

-

Relevant cell line (e.g., human macrophages for inflammation studies, or a cancer cell line like T47D).[14]

-

Complete cell culture medium

-

Resazurin sodium salt

-

Test compounds

-

96-well clear-bottom black plates (for fluorescence)

-

Fluorescence microplate reader (Ex/Em ~560/590 nm)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of your substituted phenol in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of your test compound. Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the phenol) and an "untreated control."

-

Incubation: Incubate the cells with the compound for a relevant time period (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Prepare a sterile stock solution of Resazurin (e.g., 0.15 mg/mL in PBS). Add a volume of Resazurin solution equal to 10% of the culture volume to each well (e.g., 10 µL for 100 µL of medium).

-

Incubation: Return the plate to the incubator for 1-4 hours, allowing viable cells to convert the dye.

-

Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

-

Tier 3: Functional and Mechanistic Assays

Once a non-toxic concentration range is established, you can proceed to assays that measure specific biological functions.

-

Anti-inflammatory Assays: Commercial kits are available to measure the inhibition of COX-1, COX-2, and 5-LOX enzymes in vitro.[25] Alternatively, cell-based assays can be used where you stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of your test compound and then measure the production of inflammatory mediators (e.g., nitric oxide, prostaglandins, or cytokines via ELISA).

-

Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[32] Serial dilutions of the compound are incubated with a standardized inoculum of a target bacterium or fungus. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Apoptosis Assays: To confirm if cytotoxicity is due to apoptosis, you can use assays that measure the activity of key executioner enzymes like caspases 3 and 7. Commercial luminescent assays (e.g., Caspase-Glo®) provide a sensitive and specific method for this.[13]

Conclusion and Future Perspectives

The investigation of substituted phenols is a dynamic field with significant therapeutic potential. A systematic approach, grounded in the principles of structure-activity relationships and validated through a multi-tiered experimental workflow, is essential for success. By moving from broad chemical screening to specific cell-based functional and mechanistic assays, researchers can build a comprehensive profile of a compound's biological activity.

Future research will likely focus on the chemical functionalization of natural phenols to enhance their activity and bioavailability, as well as the design of hybrid molecules that combine phenolic scaffolds with other pharmacophores to create multi-target agents.[1][27] The insights gained from the robust investigative framework outlined in this guide will be instrumental in advancing these next-generation compounds from the laboratory to clinical application.

References

- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.

- Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed.

- Mechanisms of action by which phenolic compounds present antioxidant activity. (n.d.).

- Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (2021). MDPI.

- Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. (n.d.). BenchChem.

- Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. (n.d.). PubMed.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). PMC.

- Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC.

- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Bentham Science.

- Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflamm

- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI.

- Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers.

- Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC - NIH.

- Obtaining substituted phenol derivatives with potential antimicrobial activity. (n.d.).

- In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. (n.d.). PMC - NIH.

- Mechanism action of phenolic compounds as an antioxidant agent. (n.d.).

- Synthesis and activity of substituted 4-(indazol-3-yl)

- Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018). MDPI.

- Antioxidant activity of individual phenolic compounds determined using... (n.d.).

- Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed.

- Phenolic Compounds in Bacterial Inactivation: A Perspective

- A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences.

- Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. (n.d.). MDPI.

- Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2012). Wiley Online Library.

- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.

- Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. (2023). PMC - NIH.

- Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. (2023). PubMed Central.

- Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. (2020). Ingenta Connect.

- Structure Activity Rel

- Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). [No source found].

- Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. (n.d.).

- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2013).

- (PDF) Comparative cytotoxicity of phenols in vitro. (1988).

- A Brief Review of Phenolic Antioxidant and their Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences.

- Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. (n.d.). PMC - NIH.

- Evaluation of some in vitro bioactivities of sunflower phenolic compounds. (2021). PubMed.

- In vitro antioxidant power evaluation of the phenolic extract (BUO)... (n.d.).

- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit

- Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). NIH.

- A review on anti-inflammation activity of phenol compound paeonol. (2024). Journal of Polyphenols.

Sources

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 7. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some newer analogues of substituted dibenzoyl phenol as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review on anti-inflammation activity of phenol compound paeonol [jpolyph.magtechjournal.com]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. mdpi.com [mdpi.com]

- 22. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil [mdpi.com]

- 23. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 24. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 25. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]

- 26. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. semanticscholar.org [semanticscholar.org]

- 30. researchwith.montclair.edu [researchwith.montclair.edu]

- 31. mdpi.com [mdpi.com]

- 32. Evaluation of some in vitro bioactivities of sunflower phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-propenylphenol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Propenylphenol

Abstract